molecular formula C12H8N2O B1597574 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile CAS No. 209958-45-2

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Cat. No. B1597574
M. Wt: 196.2 g/mol
InChI Key: VDERABPBRHOLJS-UHFFFAOYSA-N
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Description

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile (3FPBN) is a chemical compound that has recently been studied for its potential applications in the field of scientific research. It has been found to be a versatile compound, with multiple potential applications in the laboratory setting.

Scientific Research Applications

Medicinal Chemistry

Pyrrole is a biologically active scaffold possessing diverse activities . Pyrrole-containing analogs are considered a potential source of biologically active compounds found in many natural products . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Antifungal Activity

Pyrrole-based enaminones have been used as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, which show potent antifungal activity . The antifungal activity of the series of substituted pyrroles, pyrrole-based enaminones, pyrrolo[1,2-a]pyrazines, and indolizines was evaluated on six Candida spp., including two multidrug-resistant ones . Most test compounds produced a more robust antifungal effect compared to the reference drugs .

Antibiotics

Pyrrole subunit has diverse applications in therapeutically active compounds including antibiotics . Pyrrole-containing compounds have been found to have antibacterial properties .

Anti-Inflammatory Drugs

Pyrrole-based compounds are also used in the development of anti-inflammatory drugs . These compounds can help reduce inflammation in the body .

Cholesterol Reducing Drugs

Compounds containing a pyrrole subunit are used in the development of cholesterol reducing drugs . These drugs help lower the level of cholesterol in the body .

Antitumor Agents

Pyrrole-based compounds are used in the development of antitumor agents . These agents are used in the treatment of various types of cancer .

Fungicides

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides . These compounds can help control fungal diseases in plants .

HIV Treatment

Pyrrole-based compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes them potential candidates for the development of drugs for HIV treatment .

Antiproliferative Agents

2-Formylpyrroles, which include “3-(2-formyl-1H-pyrrol-1-yl)benzonitrile”, display interesting biological activities including antiproliferative effects . These agents can inhibit the growth of cells, which can be particularly useful in the treatment of cancer .

Antioxidants

2-Formylpyrroles also exhibit antioxidant effects . Antioxidants help protect the body’s cells from damage caused by free radicals .

Hepatoprotective Agents

2-Formylpyrroles have been found to have hepatoprotective properties . This means they can help protect the liver from damage .

Immunostimulatory Agents

2-Formylpyrroles can also act as immunostimulatory agents . These agents can stimulate the immune system, enhancing the body’s defense against diseases .

properties

IUPAC Name

3-(2-formylpyrrol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-3-1-4-11(7-10)14-6-2-5-12(14)9-15/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDERABPBRHOLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=C2C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381488
Record name 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-formyl-1H-pyrrol-1-yl)benzonitrile

CAS RN

209958-45-2
Record name 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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